4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
Overview
Description
“4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine” is a chemical compound . It’s used in proteomics research . The molecular formula is C12H21NO3 and the molecular weight is 227.3 .
Synthesis Analysis
The synthesis of this compound involves several stages . The reaction conditions involve the use of hydrogen chloride and water in tetrahydrofuran for 17 hours, followed by the addition of water and sodium hydrogencarbonate . The yield of the reaction is reported to be 87% .Molecular Structure Analysis
The molecular structure of “4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine” consists of 27 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecule contains a total of 53 bonds, including 26 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 tertiary amine (aliphatic), and 3 ethers (aliphatic) .Chemical Reactions Analysis
The compound has been used in the synthesis of other compounds . For instance, it was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .Physical And Chemical Properties Analysis
The compound is a clear colorless to yellowish liquid . It has a molecular weight of 227.3 and a molecular formula of C12H21NO3 .Scientific Research Applications
Preparation of Potent Analgesic Compounds
“4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine” is used in the preparation of a series of potent analgesic compounds . These compounds can be used for pain relief in various medical conditions.
Synthesis of Tritium Labelled Probes
This compound is also used as a building block in the synthesis of tritium labelled probes . These probes are used in autoradiography studies of the dopamine reuptake complex, which is important in understanding neurological disorders such as Parkinson’s disease and schizophrenia.
Microwave-Assisted Reductive Amination
It has been used in a study of microwave-assisted reductive amination . This process is important in the synthesis of amines, which are key intermediates in the production of many pharmaceuticals.
Aromatization Process
Via a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives . These derivatives include serotonin, melatonin, and bufotenin, which are important neurotransmitters in the human body.
Industrial Testing Applications
The compound is used in various industrial testing applications . However, the specific details of these applications are not readily available.
Research Use
The compound is marked as “Research Use Only” (RUO), indicating its primary use in scientific research . It’s used in a variety of experimental setups to understand its properties and potential applications.
Safety and Hazards
The compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 4-(1,4-Dioxaspiro[4It is known that this compound is an intermediate in the synthesis of other compounds .
Mode of Action
The exact mode of action of 4-(1,4-Dioxaspiro[4It is used as an intermediate in the synthesis of other compounds, suggesting it may interact with various targets depending on the final compound it is used to produce .
Biochemical Pathways
The specific biochemical pathways affected by 4-(1,4-Dioxaspiro[4As an intermediate, its effects on biochemical pathways would likely depend on the final compound it is used to synthesize .
Result of Action
The molecular and cellular effects of 4-(1,4-Dioxaspiro[4As an intermediate, its effects would likely depend on the final compound it is used to synthesize .
properties
IUPAC Name |
4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-3-12(15-9-10-16-12)4-2-11(1)13-5-7-14-8-6-13/h11H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGLFTXYDPTSQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N3CCOCC3)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704894 | |
Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine | |
CAS RN |
127562-53-2 | |
Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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